Sar-Gly-OH
Description
Historical Context and Evolution of Sarcosylglycine Research The study of peptides and their synthesis dates back to the early 20th century, contributing to the understanding of protein structurenumberanalytics.com. Research into dipeptide transport gained momentum over the last 50 years, leading to the cloning and characterization of key transporters like PepT1researchgate.net. Sarcosylglycine has been employed in transport studies for several decades. Early research investigated its metabolic fate in animals, highlighting its limited hydrolysis compared to physiological dipeptides like serylglycinetandfonline.comresearchgate.netjst.go.jptandfonline.com. These studies demonstrated that a significant portion of administered sarcosylglycine was excreted intact, reflecting its resistance to tissue peptidasestandfonline.comresearchgate.netjst.go.jptandfonline.com. The use of synthetic dipeptides like sarcosylglycine in transport studies on isolated tissues and membrane vesicles has been a common practice due to their reduced sensitivity to hydrolysistandfonline.com. More recent research continues to utilize sarcosylglycine as a standard substrate for evaluating PepT1-mediated transport and for developing sensitive quantification methods for transport studiesnih.govebi.ac.ukmdpi.com. Its application extends to investigating the impact of various factors on peptide absorption and the design of new peptide-based compoundsebi.ac.ukkyushu-u.ac.jpnih.gov.
Detailed Research Findings:
Studies on the metabolic fate of sarcosyl-[2-14C]glycine in young rats compared to seryl-[2-14C]glycine revealed significant differences in their handling. When administered intraperitoneally, approximately 30% of the radioactive sarcosylglycine dose was excreted in the urine within 24 hours, with over 90% of the urinary radioactivity still in the form of sarcosylglycine. In contrast, only about 8% of the labeled serylglycine was recovered in the urine tandfonline.comresearchgate.netjst.go.jp. In vitro experiments using tissue slices from kidney, liver, and small intestine showed that serylglycine was rapidly and almost completely hydrolyzed, releasing free glycine (B1666218). However, sarcosylglycine was hardly hydrolyzed in liver and small intestine slices and only slightly in kidney slices tandfonline.comresearchgate.netjst.go.jptandfonline.com. Despite the limited hydrolysis in tissue slices, studies indicated that a considerable amount of sarcosylglycine could be hydrolyzed in vivo, with the liberated glycine being utilized for body protein synthesis tandfonline.com.
Sarcosylglycine has been used as a model substrate to study the characteristics of peptide transporters. Research using Caco-2 cells, a common model for intestinal absorption, has demonstrated substantial PepT1-specific uptake of sarcosylglycine nih.gov. Transport studies have shown that sarcosylglycine uptake is temperature-dependent and influenced by pH, with optimal transport occurring at pH 6.0-6.5 ebi.ac.uk. The transport is also significantly decreased by inhibitors and other dipeptides ebi.ac.uk. Knockdown of PepT1 in cells resulted in decreased sarcosylglycine uptake, while overexpression of PepT1 led to increased uptake, confirming its role as a substrate for this transporter ebi.ac.uk.
Interactive Data Table:
| Compound Name | Hydrolysis in Liver Slices (Extent) | Hydrolysis in Small Intestine Slices (Extent) | Hydrolysis in Kidney Slices (Extent) | Urinary Excretion (% of dose) |
| Sarcosylglycine | Hardly Hydrolyzed | Hardly Hydrolyzed | Slightly Hydrolyzed | ~30% tandfonline.comresearchgate.netjst.go.jp |
| Serylglycine | Rapidly and Almost Completely | Rapidly and Almost Completely | Rapidly and Almost Completely | ~8% tandfonline.comresearchgate.netjst.go.jp |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-(methylamino)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-6-2-4(8)7-3-5(9)10/h6H,2-3H2,1H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSXVUHHZXULRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical and Spectroscopic Characterization of Sarcosylglycine
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound through its fragmentation pattern. Various ionization techniques and mass analyzer types are employed depending on the nature of the analyte and the required information.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing polar molecules, including peptides like Sarcosylglycine. ESI typically produces protonated or deprotonated molecular ions, which are then detected by the mass analyzer. This technique is well-suited for the analysis of Sarcosylglycine in solution, providing accurate molecular weight information. ESI is effective for analyzing glycosaminoglycans (GAGs) directly in negative polarity without adding ion pairs, and can be used to quantify GAG disaccharide mixtures. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS), also known as MS², involves the fragmentation of selected precursor ions and the detection of the resulting product ions. This technique is invaluable for elucidating the structure of Sarcosylglycine by providing detailed fragmentation patterns. By analyzing the m/z values of the fragment ions, the sequence of amino acids and the position of modifications can be determined. MS/MS can resolve heterogeneity, branching patterns, and isobaric structures that may be indistinguishable in MS spectra alone. premierbiosoft.com The main product from the collision-induced dissociation of AQC adducts of amino acids is the ion m/z 171, derived from the cleavage at the ureide bond formed upon derivatization. nih.gov Sarcosine (B1681465) (Sar) has a molecular weight of 89.09 g/mol . nih.govnih.gov
While specific MS/MS fragmentation pathways for Sarcosylglycine (Sar-Gly-OH) were not extensively detailed in the provided search results, studies on related peptides like Gly-Gly-Sar-OH and Gly-Sar-Sar-OH demonstrate the application of MS/MS for fragmentation pathway elucidation in sarcosine-containing peptides. Protonated H-Gly-Gly-Sar-OH primarily fragments to form y₁ ions, with b₂ and y₂ ions having maximum abundances around 15%. acs.org In contrast, protonated H-Gly-Sar-Sar-OH mainly produces b₂ ions, with a₂, y₂, and y₁ ions becoming moderately abundant at higher internal energies. acs.org Theoretical and experimental investigations of these peptides indicate that the majority of b₂ and y₁ ions from protonated H-Gly-Gly-Sar-OH and b₂ ions from H-Gly-Sar-Sar-OH are formed via the b₂-y₁ pathway. acs.org These studies highlight the utility of MS/MS in understanding the fragmentation behavior of peptides containing sarcosine.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Analysis
GC-MS and LC-MS are hyphenated techniques that combine the separation power of gas chromatography or liquid chromatography with the detection capabilities of mass spectrometry. These techniques are widely used for the analysis of amino acids and peptides.
LC-MS, particularly when coupled with ESI-MS/MS (LC-ESI-MS/MS), is a prevalent method for the structural characterization and identification of peptides, including those containing sarcosine. mdpi.comnih.gov This approach allows for the separation of Sarcosylglycine from other components in a mixture before it enters the mass spectrometer, improving sensitivity and specificity. LC-ESI-MS/MS has been used for targeted amino acid analysis and screening. nih.gov Derivatization can improve chromatographic properties and ionization efficiency in LC-MS amino acid analysis. nih.gov
GC-MS is also employed for amino acid analysis, often requiring derivatization to make the analytes volatile. While Sarcosylglycine itself might require derivatization for GC-MS analysis, sarcosine is amenable to GC-MS analysis, being listed as a nonchiral amino acid in some GC-MS applications for chiral amino acid profiling. researchgate.net GC-MS based metabolomic profiling workflows for protic metabolites, including amino-carboxylic species, have been described. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the structure, dynamics, and environment of molecules based on the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.
One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques for Structural Assignments
Both 1D and 2D NMR techniques are essential for the comprehensive structural assignment of Sarcosylglycine. 1D ¹H NMR spectra provide information on the different types of protons and their chemical environments, as well as their relative numbers and coupling interactions. 2D NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide correlations between coupled nuclei (COSY, TOCSY) or between nuclei separated by one or more bonds (HSQC, HMBC). nih.govacs.orgchemrxiv.org These correlations are crucial for assigning signals to specific atoms within the Sarcosylglycine molecule and confirming its connectivity. 2D NMR can also be used to assess binding sites and rank affinities in structural activity relationship (SAR) studies. acs.org
While specific 1D and 2D NMR data for Sarcosylglycine (this compound) were not directly found in the search results, PubChem provides 2D NMR spectral information for sarcosine (H-Sar-OH, CID 1088), including ¹H-¹H TOCSY and ¹H-¹³C HSQC data. nih.govnih.gov The ¹H-¹H TOCSY spectrum shows shifts at 3.61:3.61 and 2.73:2.73 ppm. nih.govnih.gov The ¹H-¹³C HSQC spectrum, recorded at 600 MHz in water at pH 7.00, shows shifts (F2:F1):Intensity at 2.72:35.57:1.00 and 3.59:53.50:0.94. nih.govnih.gov These data for the sarcosine moiety are relevant for the interpretation of Sarcosylglycine NMR spectra.
Analysis of ¹³C Chemical Shifts
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of ¹³C nuclei are particularly sensitive to the electronic environment and hybridization of the carbon atoms. Analysis of the ¹³C chemical shifts of Sarcosylglycine allows for the identification of the carbonyl carbons, the alpha carbons of both the sarcosine and glycine (B1666218) residues, and the N-methyl carbon of the sarcosine residue. acs.orglibretexts.orgoregonstate.edu
General ¹³C NMR chemical shift ranges for different carbon environments are well-established and can be used to aid in the assignment of Sarcosylglycine signals. For example, carbonyl carbons in acids and esters typically appear in the range of 170-185 ppm, while aliphatic carbons bonded to nitrogen might appear in the range of 37-45 ppm. libretexts.org The ¹H-¹³C HSQC data for sarcosine shows a carbon shift at 35.57 ppm correlating to a proton shift at 2.72 ppm, and a carbon shift at 53.50 ppm correlating to a proton shift at 3.59 ppm. nih.govnih.gov These values correspond to the N-methyl carbon and the alpha carbon of sarcosine, respectively, and are valuable for the assignment of the corresponding carbons in Sarcosylglycine.
Interactive Data Table: ¹H-¹³C HSQC NMR Data for Sarcosine (H-Sar-OH)
| F2 (¹H) Chemical Shift (ppm) | F1 (¹³C) Chemical Shift (ppm) | Intensity |
| 2.72 | 35.57 | 1.00 |
| 3.59 | 53.50 | 0.94 |
*Data derived from ¹H-¹³C HSQC spectrum of Sarcosine (H-Sar-OH) at 600 MHz in Water, pH 7.00. nih.govnih.gov
X-ray Diffraction Studies
Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation
Single-crystal X-ray Diffraction (SC-XRD) is a powerful, non-destructive analytical technique employed to determine the detailed three-dimensional structure of crystalline substances at the atomic level. restek.comnih.govresearchgate.net This method provides crucial information regarding the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the precise positions of atoms within the crystal lattice. restek.comnih.govresearchgate.net The fundamental principle relies on the constructive interference of monochromatic X-rays as they interact with the ordered arrangement of atoms in a crystal, a phenomenon described by Bragg's Law. nih.gov
For a compound like Sarcosylglycine, obtaining a high-quality single crystal is a prerequisite for SC-XRD analysis. restek.com Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is recorded by a detector. nih.gov The analysis of this pattern allows for the determination of the crystal system, space group, and ultimately, the electron density distribution within the unit cell. This electron density map is then used to build and refine a model of the molecular structure, providing unequivocal confirmation of the compound's connectivity, conformation, and packing in the solid state. nih.govresearchgate.net SC-XRD is considered the definitive method for confirming the structure of synthesized organic molecules, including their absolute configuration if the crystal contains appropriate scattering centers. researchgate.net While the search results discuss the application of X-ray crystallography in the context of verifying the position of alkylation in peptide nucleic acid conjugates or determining protein structures epo.orgresearchgate.netrcsb.org, specific crystallographic data (such as unit cell parameters, space group, or atomic coordinates) for Sarcosylglycine were not found.
Thermal Analysis Methods
Thermal analysis techniques are a suite of methods used to study how the properties of a material change as a function of temperature. cam.ac.ukabo.fi These techniques are valuable for assessing the thermal stability, decomposition pathways, and phase transitions of chemical compounds. cam.ac.ukabo.finih.govmaterialsproject.org Thermogravimetry (TG), Derived Thermogravimetry (DTG), and Differential Thermal Analysis (DTA) are common thermal analysis methods that are often used in conjunction to provide a comprehensive understanding of a material's thermal behavior. cam.ac.ukabo.firesearchgate.net
Thermogravimetry (TG) and Derived Thermogravimetry (DTG)
Thermogravimetry (TG) measures the change in mass of a substance as it is heated or held at a constant temperature under a controlled atmosphere. nih.govmaterialsproject.org6-napse.com The resulting thermogravimetric curve, plotting mass change against temperature or time, provides insights into processes that involve a change in mass, such as decomposition, dehydration, or evaporation. nih.govmaterialsproject.orgceramxpert.com TG analysis can determine the thermal stability of a compound and the amount of volatile components present. nih.govo-ring-prueflabor.de
Derived Thermogravimetry (DTG) is the first derivative of the TG curve with respect to temperature or time. nih.govmaterialsproject.orgceramxpert.com The DTG curve illustrates the rate of mass change and typically shows peaks that correspond to specific thermal events where mass loss is occurring most rapidly. nih.govmaterialsproject.orgceramxpert.com This can be particularly useful for identifying distinct stages in a multi-step decomposition process and determining the temperatures at which these events occur. materialsproject.orgmdpi.com While the search results describe the principles and applications of TG and DTG for various materials, including biomass and polymers 6-napse.comceramxpert.commdpi.comgdut.edu.cnresearchgate.netresearchgate.net, specific TG and DTG data (e.g., decomposition temperatures, mass loss percentages) for Sarcosylglycine were not found.
Sample Derivatization Techniques for Enhanced Analytical Resolution
Sample derivatization involves chemically modifying a compound to alter its physical or chemical properties, often to improve its suitability for a particular analytical technique. jfda-online.comresearchgate.net For the analysis of polar and relatively non-volatile compounds like amino acids and small peptides by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is frequently a necessary step. restek.comnih.govceramxpert.comjfda-online.comsigmaaldrich.com
The primary goals of derivatization for GC-MS analysis include increasing volatility, reducing reactivity, and improving chromatographic peak shape and detectability. restek.comjfda-online.comsigmaaldrich.com This is typically achieved by converting polar functional groups (such as hydroxyl, amine, and carboxyl groups) into less polar derivatives. sigmaaldrich.com Common derivatization reactions include silylation, acylation, and alkylation. restek.comjfda-online.com
Computational and Theoretical Investigations of Sarcosylglycine Systems
Quantum Chemical Calculations
Quantum chemical calculations, rooted in quantum mechanics, are employed to investigate the electronic structure and properties of molecules. These methods can provide detailed information about energy levels, charge distribution, bonding, and potential energy surfaces.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of atoms, molecules, and solids. nih.gov It has become increasingly popular in computational chemistry due to its favorable balance of accuracy and computational cost compared to more computationally expensive ab initio methods. nih.gov DFT is particularly useful for calculating molecular properties in both ground and excited electronic states. mdpi.com
DFT can be used to define molecular stability and reactivity descriptors, helping to identify reactive sites within a molecule. mdpi.com Concepts such as chemical potential, chemical hardness, electrophilicity, condensed Fukui function, and dual descriptors can be calculated using DFT to understand changes in reactivity. mdpi.com DFT calculations have been applied to study the electronic structure and reactivity of various systems, including the adsorption of molecules on surfaces and the properties of crystal structures under pressure. rsc.orgresearchgate.netaps.orgrsc.org
In the context of peptides, DFT calculations can provide insights into the electronic structure and potential energy surfaces relevant to their behavior and interactions. nih.gov For instance, DFT has been used in conjunction with experimental techniques to investigate the fragmentation pathways of protonated peptides. acs.org
Ab Initio Molecular Dynamics Simulations
Ab initio molecular dynamics (AIMD) simulations combine quantum mechanical calculations with molecular dynamics. arxiv.org Unlike classical molecular dynamics which relies on empirical force fields, AIMD calculates the forces on atoms directly from the electronic structure at each step of the simulation. mdpi.comnih.gov This allows for a more realistic description of molecular systems and chemical processes, including the breaking and formation of chemical bonds, and provides a full description of dynamical ensembles at a given temperature, mimicking experimental conditions more closely. nih.gov
AIMD is a powerful tool for predicting the properties of molecular and condensed matter systems at finite temperatures. arxiv.org It is particularly valuable for studying systems where chemical reactions or significant electronic rearrangements occur. nih.gov While computationally more demanding than classical MD, advances in algorithms and computing power, including the use of GPUs and novel methods like elongation molecular dynamics (ELG-MD), are making AIMD simulations of larger biomolecular systems increasingly feasible. mdpi.comaip.orgarxiv.org AIMD has been applied to investigate the behavior of molecules in solution, such as the solvation structure and proton transfer mechanisms. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques used to study the behavior of molecules over time. These methods provide insights into molecular motion, conformational changes, and interactions with other molecules.
Conformational Analysis of Sarcosylglycine and its Peptide Derivatives
Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. For peptides like sarcosylglycine, understanding their conformational preferences is crucial as conformation can significantly influence their physical, chemical, and biological properties. mdpi.com
Peptides containing N-methylated amino acids, such as sarcosine (B1681465), can exhibit different conformational behavior compared to peptides composed solely of canonical amino acids. The presence of a tertiary amide bond involving sarcosine can influence cis-trans isomerism of the peptide bond, which is a key aspect of peptide conformation. rsc.orgnih.govgoogle.com While secondary amide bonds in proteins are almost exclusively in the trans conformation, tertiary amide bonds can have a significant population of the cis rotamer. nih.gov Studies using techniques like NMR spectroscopy have been employed to analyze the conformational characteristics and cis-trans equilibrium in peptides containing sarcosine. rsc.orggoogle.comdatapdf.com
Computational methods, including molecular modeling and dynamics simulations, are widely used for conformational analysis of peptides. These simulations can explore the potential energy surface of a peptide and identify stable conformations and the transitions between them. mdpi.comacs.orgresearchgate.net Conformational analysis of peptide derivatives is important in various fields, including the design of peptidomimetics and the study of peptide-based catalysts. mdpi.comnih.gov
Simulations of Biomolecular Interactions Involving Sarcosylglycine
Molecular dynamics simulations can be used to study the interactions of molecules, including peptides like sarcosylglycine, with other biomolecules such as proteins. embl-hamburg.de These simulations can provide dynamic information about binding processes, the stability of complexes, and the influence of interactions on the conformation of the molecules involved. plos.orgnih.govnih.gov
Simulations of biomolecular interactions are essential for understanding a wide range of biological processes. nih.govmosbri.eukuleuven.be In the context of peptides, molecular dynamics can help elucidate how sarcosylglycine or peptides containing sarcosine interact with target proteins or other biological molecules. nih.govgoogle.com This can involve studying binding poses, the nature of intermolecular forces (e.g., hydrogen bonds, van der Waals interactions), and the impact of these interactions on the structure and dynamics of the interacting partners. nih.govnih.gov
Studies using molecular dynamics simulations have investigated the interactions of peptides with proteins, including the conformational changes that ligands undergo upon binding. rsc.orgplos.orgacs.orgnih.gov While specific simulations involving sarcosylglycine and particular biomolecular targets may be the subject of ongoing research, the general principles and methods of molecular dynamics simulations are applicable to studying such interactions.
Fragmentation Pathway Modeling
Fragmentation pathway modeling involves predicting how a molecule will break apart when subjected to techniques like mass spectrometry. Understanding fragmentation patterns is crucial for identifying and characterizing molecules. uab.edulibretexts.org Computational methods can be used to model these fragmentation processes and predict the resulting ions and neutral fragments. nih.govcopernicus.org
For peptides, fragmentation in mass spectrometry typically occurs along the peptide backbone, generating characteristic fragment ions (e.g., b and y ions). uab.edunih.gov However, other fragmentation pathways can also occur, depending on the peptide sequence, charge state, and the fragmentation method used. acs.orgnih.gov
Computational techniques, often involving quantum chemical calculations, can be used to investigate the energetics and mechanisms of peptide fragmentation. nih.govacs.org By calculating the energies of different possible fragmentation products and transition states, these methods can help predict the most favorable fragmentation pathways. nih.govacs.org This theoretical modeling can complement experimental mass spectrometry data, aiding in the interpretation of spectra and the structural elucidation of peptides. acs.orgnih.govacs.org Studies have specifically investigated the fragmentation pathways of sarcosine-containing peptides using both experimental and theoretical approaches. acs.org
Theoretical Investigation of Protonated Peptide Fragmentation
Theoretical investigations of protonated peptide fragmentation aim to elucidate the mechanisms by which peptide ions break apart in the gas phase. These studies often employ quantum chemistry calculations to determine the potential energy surfaces, transition states, and activation energies associated with different fragmentation pathways. For protonated peptides, fragmentation typically occurs through cleavage of the peptide backbone, leading to characteristic fragment ions such as b-ions (N-terminal fragments retaining the charge) and y-ions (C-terminal fragments retaining the charge) osu.edu. Other fragment ions, like a-ions (b-ions minus CO), can also be formed nih.gov.
The presence of an N-methylated amino acid like sarcosine in Sar-Gly-OH can influence the fragmentation behavior compared to peptides composed solely of canonical amino acids. N-methylation can affect the peptide backbone conformation and the site of protonation, which in turn influences the favored fragmentation pathways tandfonline.commdpi.com. Computational studies on N-methylated peptides have explored how the methyl group affects amide bond cleavage energies and the relative stabilities of fragment ions mdpi.comacs.orgacs.org.
While specific theoretical studies focusing exclusively on the fragmentation of protonated this compound were not prominently found in the search results, the general principles established for peptide and N-methylated peptide fragmentation apply. Theoretical investigations would involve identifying possible protonation sites on the this compound molecule, calculating the relative stabilities of these protonated forms, and then exploring the potential energy landscapes for various backbone and side-chain fragmentation reactions originating from the most stable protonated species. Methods like Density Functional Theory (DFT) are commonly used to calculate the energies and structures of intermediates and transition states involved in these processes nih.govrsc.org.
The fragmentation of a protonated dipeptide like this compound could involve cleavage of the amide bond between the sarcosine and glycine (B1666218) residues. Different mechanisms, such as the mobile proton model or site-specific fragmentation, could be operative depending on the protonation site osu.edu. Theoretical calculations would help determine which protonation isomers are most stable and which fragmentation pathways are kinetically and thermodynamically favored from these isomers.
Determination of Branching Ratios for Ion Fragmentation Pathways
The branching ratio for a fragmentation pathway refers to the proportion of precursor ions that fragment via that specific route among all possible fragmentation pathways. Determining branching ratios is essential for predicting the relative abundances of fragment ions observed in mass spectrometry experiments. This information is valuable for interpreting mass spectra and for developing computational tools for peptide identification.
Experimentally, branching ratios can be estimated from the intensities of fragment ions in tandem mass spectra obtained under defined conditions (e.g., Collision-Induced Dissociation - CID). Theoretically, branching ratios can be approached by considering the relative rates of competing fragmentation reactions. Transition State Theory (TST) and its variants are often used in conjunction with calculated activation energies to estimate reaction rates rsc.org. The pathway with the lowest activation energy is generally expected to be the most favored, leading to a higher branching ratio.
For this compound, computational studies aimed at determining branching ratios would involve calculating the activation energies for all plausible fragmentation pathways from the relevant protonated species. These pathways would include cleavages of the amide bond, as well as potential losses of neutral molecules like water or ammonia, although the latter are less common for simple linear peptides without specific functional groups promoting such losses.
Factors influencing branching ratios in peptides include the site of charge retention, the amino acid sequence, and the presence of modifications like N-methylation osu.edu. For N-methylated peptides, the methyl group can influence the basicity of nearby nitrogen atoms and alter the conformational flexibility of the backbone, thereby affecting the accessibility of transition states for different fragmentation routes tandfonline.commdpi.comacs.org.
While specific branching ratio data for this compound fragmentation was not found, theoretical studies on other peptides and N-methylated peptides provide a framework for how such an investigation would be conducted. For instance, studies have shown that the relative stabilities of different fragment ion types (e.g., b-ions vs. y-ions) can vary significantly depending on the peptide sequence and charge state, impacting the observed branching ratios osu.edu. Computational models can simulate the dynamics of the fragmentation process to provide insights into how energy is distributed and channeled into different dissociation pathways, contributing to the understanding of branching ratios.
Data tables presenting theoretical results for peptide fragmentation typically include:
Calculated activation energies for different fragmentation pathways.
Relative energies of protonated isomers and fragment ions.
Predicted relative abundances of fragment ions based on calculated rates.
An example of how theoretical data on activation energies might be presented, extrapolated from general peptide fragmentation studies, is shown below. Note that these values are illustrative and not specific to this compound without dedicated computational studies.
| Fragmentation Pathway (Illustrative) | Proposed Mechanism | Calculated Activation Energy (kJ/mol) |
| Sar-Gly [M+H]+ -> b1 + y1 | Amide bond cleavage | XX.X |
| Sar-Gly [M+H]+ -> a1 + fragment | Amide bond cleavage | YY.Y |
| Sar-Gly [M+H]+ -> y1 + fragment | Amide bond cleavage | ZZ.Z |
Note: The values in the table are illustrative and would require dedicated computational studies on protonated this compound for accurate representation.
Such theoretical data, when compared with experimental mass spectrometry data, can help validate computational models and refine the understanding of peptide fragmentation mechanisms and the factors governing branching ratios.
Biomolecular and Biochemical Research on Sarcosylglycine
Peptide Transport Mechanisms and Cellular Uptake
The absorption and cellular uptake of small peptides like Sarcosylglycine are predominantly mediated by specific carrier proteins. Understanding these transport mechanisms is crucial for fields such as drug delivery, where peptide transporters are explored as a means to enhance the bioavailability of therapeutic agents.
Interaction with Oligopeptide Transporter 1 (PepT1) in Research Models
Sarcosylglycine is a well-established substrate for the high-capacity, low-affinity H+/peptide cotransporter PepT1 (SLC15A1), which is primarily expressed on the apical membrane of intestinal epithelial cells. PepT1 plays a pivotal role in the absorption of di- and tripeptides from dietary protein digestion. The interaction of Sarcosylglycine with PepT1 is characterized by a proton-coupled transport mechanism, where the inwardly directed H+ gradient provides the driving force for its uptake.
Research utilizing various models has elucidated the kinetics of this interaction. For instance, studies have determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for Sarcosylglycine uptake, providing quantitative measures of the transporter's affinity and capacity for this substrate. In Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer mimicking the small intestinal epithelium, the Km for Gly-Sar uptake was determined to be 0.7 ± 0.17 mM with a Vmax of 62.5 ± 5.0 nmol/hr/mg protein. umich.edu In Caco-2 cells overexpressing hPepT1, these values were 2.1 ± 0.5 mM and 833.6 ± 80.5 nmol/hr/mg protein, respectively, highlighting the significantly enhanced transport activity. umich.edu
| Research Model | Kinetic Parameter | Value |
| Caco-2 cells | Km | 0.7 ± 0.17 mM |
| Vmax | 62.5 ± 5.0 nmol/hr/mg protein | |
| Caco-2/hPepT1 cells | Km | 2.1 ± 0.5 mM |
| Vmax | 833.6 ± 80.5 nmol/hr/mg protein |
Studies on Cellular Uptake in Model Cell Lines (e.g., Caco-2 cells)
The Caco-2 cell line is a widely used in vitro model to study the intestinal absorption of various compounds, including peptides and peptidomimetics. nih.govjbclinpharm.org These cells, when grown on permeable supports, form a monolayer with tight junctions and a brush border, expressing transporters like PepT1 that are found in the human small intestine.
Studies investigating the cellular uptake of Sarcosylglycine in Caco-2 cells have consistently demonstrated that its transport is an active, carrier-mediated process. This is evidenced by the temperature-dependence of the uptake and its saturation at higher substrate concentrations. nih.gov The uptake process involves both a saturable, carrier-mediated component and a smaller, non-saturable, passive diffusional component. umich.edu The involvement of PepT1 in Sarcosylglycine uptake is further confirmed by inhibition studies, where the presence of other PepT1 substrates, such as cephalexin (B21000) and other small dipeptides, significantly reduces Sarcosylglycine transport. umich.edu
Factors Influencing Peptide Transport Efficiency
The efficiency of Sarcosylglycine transport via PepT1 is influenced by several factors at the cellular and molecular level:
pH Gradient: As a proton-coupled transporter, the activity of PepT1 is highly dependent on the extracellular pH. An acidic pH in the intestinal lumen creates a proton gradient that drives the uptake of peptides.
Substrate Competition: The presence of other di- and tripeptides, as well as peptidomimetic drugs that are also substrates for PepT1, can competitively inhibit the transport of Sarcosylglycine. umich.edu
Transporter Expression Levels: The abundance of PepT1 transporters on the cell membrane directly correlates with the rate of peptide uptake. Hormones such as insulin and certain pharmacological agents have been shown to regulate the expression and/or translocation of PepT1 to the cell surface, thereby modulating transport efficiency. nih.govnih.gov
Substrate Characteristics: The physicochemical properties of the peptide itself, including its size, charge, and hydrophobicity, can influence its affinity for the transporter and the rate of translocation across the membrane. researchgate.net Peptides with neutral amino acid residues are often preferentially recognized by PepT1. researchgate.net
| Influencing Factor | Effect on Sar-Gly-OH Transport Efficiency |
| pH Gradient | An inwardly directed proton gradient is the primary driving force for transport. |
| Competitive Substrates | Presence of other PepT1 substrates reduces transport through competition for the transporter. |
| PepT1 Expression | Higher expression levels of the transporter on the cell membrane increase transport capacity. |
| Structural Properties | Physicochemical characteristics of the dipeptide affect its binding affinity and translocation rate. |
Enzymatic Interactions and Biostability
The biostability of a peptide is a critical factor determining its physiological fate and therapeutic potential. Sarcosylglycine's unique structure confers a degree of resistance to enzymatic hydrolysis compared to other dipeptides.
Susceptibility to Peptidase Hydrolysis (in vitro studies)
The brush border of the small intestine is rich in peptidases that hydrolyze small peptides into their constituent amino acids prior to or after absorption. nih.govnih.gov In vitro studies using intestinal tissue preparations are crucial for assessing the susceptibility of peptides to this enzymatic degradation.
While many dipeptides are rapidly broken down by these brush border peptidases, Sarcosylglycine exhibits a notable resistance to hydrolysis. This resistance is a key feature that makes it a useful model substrate for studying peptide transport in isolation from significant metabolic breakdown. The activity of brush border peptidases is intense and rapid, with the ability to hydrolyze a significant percentage of susceptible peptides within minutes. nih.gov
Interaction Studies with D-Amino Acid Oxidase (DAAO) and Related Enzymes
D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. Research has shown that sarcosine (B1681465) (N-methylglycine), a component of sarcosylglycine (this compound), is a substrate for D-amino acid oxidase nih.gov. The oxidation of sarcosine by DAAO yields methylamine and glyoxylic acid nih.gov. Studies on a series of N-alkyl glycines have demonstrated that they are also oxidized by this enzyme nih.gov.
A key structural requirement for binding to DAAO has been identified. Research involving N-acetyl- and N-phenylglycine, which act as competitive inhibitors, and N-methyl-N-acetylglycine, which does not bind to the enzyme, suggests that at least one unsubstituted hydrogen atom at the amino group of glycine (B1666218) is necessary for binding nih.gov. In the case of this compound, the nitrogen of the sarcosine residue is part of a peptide bond and is also N-methylated, which may influence its interaction with DAAO. The primary step in the enzymatic reaction with N-alkyl glycines is the release of a proton from the substrate, leading to the formation of a substituted imino acid that is then spontaneously hydrolyzed nih.gov.
While direct studies on the interaction between the dipeptide this compound and DAAO are not extensively documented in the reviewed literature, the known oxidation of its sarcosine component by DAAO provides a basis for inferring a potential interaction. The specific kinetics and nature of such an interaction would require further investigation.
Non-Covalent Interactions with Digestive Enzymes (in vitro)
The in vitro interaction of this compound with digestive enzymes is a critical area of research to understand its stability and potential physiological effects. While specific studies focusing exclusively on the non-covalent interactions of this compound with a full panel of digestive enzymes are limited in the public domain, the general principles of peptide digestion provide a framework for understanding its likely fate.
Digestive enzymes such as pepsin, trypsin, and chymotrypsin are proteases that catalyze the hydrolysis of peptide bonds. Pepsin, found in the stomach, typically cleaves peptide bonds between hydrophobic and aromatic amino acids nih.gov. Trypsin cleaves peptide bonds on the carboxyl side of lysine (B10760008) and arginine residues, while chymotrypsin preferentially cleaves at the carboxyl side of aromatic residues like tyrosine, tryptophan, and phenylalanine, as well as leucine wur.nl.
The peptide bond in this compound is between a sarcosine and a glycine residue. Given the specificity of the major digestive proteases, it is plausible that this compound would be resistant to hydrolysis by these enzymes. The N-methylation of the glycine residue in sarcosine could also sterically hinder the approach of these enzymes.
Regarding other digestive enzymes, pancreatic lipase is responsible for the breakdown of fats nih.govwisdomlib.org, and amylase is involved in carbohydrate digestion nih.gov. As this compound is a dipeptide, it would not be a substrate for these enzymes.
The table below summarizes the expected interactions based on the known specificities of major digestive enzymes. It is important to note that this is a theoretical assessment in the absence of direct experimental data for this compound.
| Enzyme | Typical Substrate | Predicted Interaction with this compound | Rationale |
| Pepsin | Proteins, preferentially at hydrophobic/aromatic residues nih.gov | Low to negligible hydrolysis | The Sar-Gly peptide bond does not fit the typical cleavage site preference of pepsin. |
| Trypsin | Proteins, at the C-terminus of Lysine or Arginine | No hydrolysis | This compound does not contain lysine or arginine residues. |
| Chymotrypsin | Proteins, at the C-terminus of aromatic residues (Tyr, Trp, Phe) and Leucine wur.nl | Low to negligible hydrolysis | The Sar-Gly peptide bond is not a preferred cleavage site for chymotrypsin. |
| Pancreatic Lipase | Triglycerides nih.govwisdomlib.org | No interaction | This compound is a dipeptide, not a lipid. |
| α-Amylase | Starch and glycogen nih.gov | No interaction | This compound is a dipeptide, not a carbohydrate. |
Metabolic Studies
Sarcosine as an Intermediate in Glycine Metabolism
Sarcosine, or N-methylglycine, is a naturally occurring amino acid derivative that plays a role as an intermediate in the metabolism of glycine . The metabolic pathway involves the interconversion of glycine and sarcosine. Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase acs.org. Conversely, the enzyme glycine N-methyltransferase (GNMT) catalyzes the methylation of glycine to form sarcosine, utilizing S-adenosylmethionine as a methyl donor nih.gov.
This metabolic link is a part of the larger one-carbon metabolism, which is crucial for various cellular processes, including the synthesis of purines and thymidylate, and the regeneration of methionine. The conversion of sarcosine to glycine is an important step in the catabolism of choline. Choline can be oxidized to betaine, which then donates a methyl group to homocysteine to form methionine, yielding dimethylglycine. Dimethylglycine is further demethylated to sarcosine, which is then converted to glycine nih.gov.
The regulation of these pathways is intricate. For instance, circulating sarcosine levels have been found to be modulated by aging and dietary restriction in rodents and humans, with these changes correlating with alterations in the levels of hepatic GNMT nih.gov. The balance between sarcosine and glycine is therefore subject to physiological regulation.
Metabolic Fate of Synthetic Sarcosylglycine in Experimental Animal Models
The metabolic fate of the synthetic dipeptide sarcosylglycine has been investigated in experimental animal models to understand its stability and disposition in the body. A study using radiolabeled sarcosyl-[2-14C]glycine in normal young rats provided significant insights into its metabolic pathway researchgate.net.
When administered intraperitoneally, a substantial portion of the sarcosylglycine was found to be excreted unchanged in the urine. Approximately 30% of the administered dose was recovered in the urine, with over 90% of this radioactivity corresponding to intact sarcosylglycine researchgate.net. This suggests that the dipeptide is relatively resistant to hydrolysis by tissue peptidases.
In contrast to physiological dipeptides like serylglycine, which are rapidly hydrolyzed, sarcosylglycine showed limited breakdown in in vitro studies using slices of kidney, liver, and small intestine. While serylglycine was almost completely hydrolyzed to its constituent amino acids, sarcosylglycine was only slightly hydrolyzed in the kidney and was hardly hydrolyzed in the liver and small intestine researchgate.net.
A smaller fraction of the administered radioactivity was recovered in expired carbon dioxide (around 8%) and incorporated into body protein (around 5%) over a 24-hour period researchgate.net. This indicates that a minor portion of the dipeptide is metabolized, likely through the hydrolysis of the peptide bond to release glycine, which can then enter central metabolic pathways. The labeled glycine can be converted to serine and subsequently incorporated into proteins researchgate.net.
The following table summarizes the distribution of radioactivity from sarcosyl-[2-14C]glycine in rats 24 hours after intraperitoneal administration, as reported in the study by Tanaka et al.
| Compartment | Percentage of Administered Dose |
| Urine | ~30% |
| as Sarcosylglycine | >90% of urinary radioactivity |
| Expired Carbon Dioxide | ~8% |
| Body Protein | ~5% |
Role in Biomolecular Condensate Research
Influence on Biomolecular Condensate Formation
Biomolecular condensates are non-membrane-bound compartments within cells that form through a process called liquid-liquid phase separation (LLPS). These condensates play crucial roles in various cellular functions by concentrating specific proteins and nucleic acids. The formation and properties of these condensates are influenced by a variety of factors, including the physicochemical properties of the constituent biomolecules and the surrounding cellular environment.
While direct research on the specific influence of this compound on biomolecular condensate formation is not widely available, studies on related small molecules, such as individual amino acids and dipeptide repeats, provide insights into its potential role. For instance, it has been shown that certain amino acids, including glycine, can modulate LLPS in vitro and in vivo by regulating protein-protein interactions nih.govresearchgate.net. Specifically, glycine was found to be one of the amino acids that could significantly suppress the formation of stress granules, a type of biomolecular condensate nih.govresearchgate.net.
The mechanism by which small molecules like amino acids influence LLPS can involve altering the solvation environment of the proteins, thereby affecting the balance of attractive and repulsive forces that drive phase separation. The presence of a dipeptide like this compound in the cellular milieu could potentially have a similar modulatory effect.
Furthermore, research on dipeptide repeat proteins, which are associated with certain neurodegenerative diseases, has shown that these peptides can significantly affect the condensation of RNA-binding proteins and RNA acs.orgnih.gov. The interactions of these dipeptides with the core components of condensates can either promote or inhibit their formation and alter their material properties. The chemical nature of the dipeptide, including its charge and hydrophobicity, is a key determinant of its effect. Given that this compound is a small, neutral dipeptide, it could potentially interact with the components of biomolecular condensates and influence their assembly, disassembly, or physical properties. However, dedicated studies are required to elucidate the specific role of this compound in this context.
Participation in Phase Separation Mechanisms of Biomolecules
Current research literature does not provide specific examples or detailed studies on the direct participation of the dipeptide this compound (Sarcosylglycine) in the mechanisms of biomolecular phase separation or the formation of biomolecular condensates. The process of liquid-liquid phase separation (LLPS) is a phenomenon driven by multivalent interactions among macromolecules, such as proteins with intrinsically disordered regions and nucleic acids, leading to the formation of membrane-less organelles. While glycine residues are sometimes enriched in proteins that undergo phase separation, the specific role of the isolated dipeptide this compound in this complex process has not been a focus of the studies identified.
General Biochemical Research Applications
Investigation of Enzyme Activity in Research Settings
In research settings, this compound is relevant to the study of specific peptidases that catalyze its hydrolysis. The primary enzymes responsible for cleaving such dipeptides are dipeptidases. One of the most relevant enzymes in this context is Renal Dipeptidase, also known as Dipeptidase 1 (DPEP1). This enzyme is a membrane-bound glycoprotein located on the brush border of the kidney, where it plays a role in hydrolyzing dipeptides as part of renal metabolism. wikipedia.org
Renal dipeptidase is a homodimeric, zinc-dependent metalloenzyme that hydrolyzes a variety of dipeptides. wikipedia.orgnih.gov Its activity is crucial for the breakdown of dipeptides into their constituent amino acids for reabsorption. The enzyme's function is not limited to endogenous peptides; it is also known for its involvement in the metabolism of certain drugs, such as carbapenem antibiotics. nih.gov Studies on dipeptidases purified from porcine kidney have been instrumental in characterizing the substrate specificity and kinetic properties of this enzyme class. nih.gov These enzymes typically hydrolyze many dipeptides but not most tripeptides. nih.gov The investigation of enzymes like renal dipeptidase using substrates such as this compound allows researchers to understand the kinetics and specificity of peptide bond hydrolysis.
Below is a table summarizing the key properties of porcine kidney dipeptidase, an enzyme representative of the class that would hydrolyze this compound.
| Property | Description | Reference(s) |
| Enzyme Class | Dipeptidase (EC 3.4.13.11) | nih.gov |
| Source | Porcine Kidney Cortex (Brush Border Membranes) | wikipedia.orgnih.gov |
| Molecular Weight | ~99,000 Da (Native, Dimer); ~48,000 Da (Subunit) | nih.gov |
| Structure | Disulfide-linked homodimer | wikipedia.org |
| Cofactor | Zinc (Binuclear zinc ions in the active site) | wikipedia.orgnih.gov |
| Optimal pH | 7.8 | nih.gov |
| Substrate Specificity | Hydrolyzes a broad range of dipeptides. | nih.gov |
| Inhibitors | Cilastatin, metal ion chelators (e.g., EDTA), dithiothreitol. | nih.gov |
Protein and Biomolecular Interaction Studies
There is limited specific information in the available research literature detailing the use of this compound as a molecular probe or ligand in protein and biomolecular interaction studies. While techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy are commonly used to study the binding of small molecules to proteins, specific studies employing this compound for these purposes are not prominently documented. Such studies would typically involve using this compound to characterize the binding affinity, kinetics, and thermodynamics of its interaction with a specific protein target, such as a peptidase or a transporter, to elucidate the molecular recognition mechanisms.
Mechanistic Investigations of Sarcosylglycine Involved Processes
Mechanism of Peptide Transport Across Biological Barriers
The absorption of dietary proteins in the small intestine primarily occurs through the uptake of di- and tripeptides by the intestinal brush border transporter PepT1. nih.govmdpi.com PepT1, a proton-coupled oligopeptide transporter (POT), is a key player in this process, mediating the transport of peptides from the intestinal lumen into enterocytes. nih.govmdpi.comsolvobiotech.com Sarcosylglycine, due to its dipeptide structure, is recognized as a substrate for PepT1 and has been widely used as a model compound to study the mechanisms of this transporter. nih.govmdpi.comsolvobiotech.comnih.gov
Elucidation of PepT1-Mediated Transport Mechanisms
PepT1 functions as an electrogenic symporter, coupling the transport of di- and tripeptides with the movement of protons across the membrane. solvobiotech.comnih.govwikipedia.org The driving force for this transport is the transmembrane electrochemical proton gradient, which is maintained by the Na+/H+ exchanger NHE3. solvobiotech.compsu.edu Studies using model systems like Xenopus laevis oocytes expressing PepT1 and human enterocyte-like Caco-2 cell monolayers have been instrumental in elucidating the transport characteristics. nih.govresearchgate.net These studies have shown that PepT1-mediated uptake of peptides, including Sarcosylglycine, is saturable and pH-dependent, with optimal transport occurring at the acidic pH found in the intestinal lumen. nih.govpsu.eduspandidos-publications.com The transport follows Michaelis-Menten kinetics, allowing for the determination of kinetic parameters such as the apparent Michaelis-Menten constant (Km) and maximal velocity (Vmax). nih.govresearchgate.net For Glycylsarcosine (B1347041) (a related dipeptide often used interchangeably with Sarcosylglycine in transport studies), the Km value for PepT1 has been reported to be around 860 µM in Caco-2 cells. nih.gov
Research has also explored factors influencing PepT1 activity. For instance, apical leptin has been shown to enhance the transport of Glycylsarcosine in Caco-2 cells, increasing the Vmax without altering the Km. nih.gov This effect was associated with increased membrane PepT1 protein. nih.gov Protein Kinase C (PKC) activation has been found to inhibit PepT1-mediated Glycylsarcosine uptake in Caco-2 cells by altering the Vmax. mdpi.com Dietary conditions, such as fasting, can also modulate intestinal PepT1 expression and activity, leading to increased oral absorption of Glycylsarcosine. mdpi.com
Molecular Determinants of Transport Selectivity and Specificity
PepT1 exhibits broad substrate specificity, accommodating a wide variety of di- and tripeptides, as well as peptidomimetic drugs. mdpi.comsolvobiotech.comnih.gov However, it shows selectivity based on peptide length and stereochemistry. PepT1 primarily transports di- and tripeptides and generally does not transport free amino acids or peptides longer than three amino acids. nih.govresearchgate.net While PepT1 transports L-enantiomers of amino acids within peptides, peptides composed solely of D-enantiomers are typically not transported. umich.edu
The molecular determinants of PepT1 selectivity and specificity involve interactions with specific residues within the transporter. Studies investigating PepT1 variants have identified residues that affect substrate binding affinity and transport function. mdpi.com For example, the PepT1-F28Y variant displayed markedly decreased uptake of both cephalexin (B21000) and Glycylsarcosine, potentially due to impaired substrate binding affinity. mdpi.com The N-methylation present in Sarcosylglycine can influence its interaction with PepT1 compared to Glycylglycine (B550881). While both are transported, modifications like methylation of the free amino group, as in Sarcosylglycine, can affect both transport and hydrolysis rates compared to non-methylated peptides or those with methylation on the peptide bond. researchgate.net The charge of the peptide can also affect transport, with PepT1 preferentially recognizing neutral peptides. researchgate.net
Data on PepT1 transport kinetics for Glycylsarcosine in Caco-2 cells:
| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Model System | Citation |
| Glycylsarcosine | 860 | - | Caco-2 cells | nih.gov |
| Glycylsarcosine | - | Increased by leptin | Caco-2 cells | nih.gov |
| Glycylsarcosine | - | Decreased by PKC activation | Caco-2 cells | mdpi.com |
Note: Vmax values can vary significantly depending on experimental conditions and are not always directly comparable across studies.
Mechanisms of Ion Fragmentation in Mass Spectrometry
Mass spectrometry is a powerful tool for the structural characterization of peptides, including Sarcosylglycine. Tandem mass spectrometry (MS/MS) involves the fragmentation of protonated or charged peptide ions to generate smaller fragment ions, the mass-to-charge ratios of which provide information about the peptide sequence and structure. wikipedia.orgosu.edu The fragmentation pathways of peptides are complex and depend on various factors, including the peptide sequence, charge state, and the fragmentation method used. wikipedia.orgmatrixscience.com
Pathways of Protonated Sarcosylglycine and Related Tripeptides
In positive-ion mode electrospray ionization (ESI), peptides like Sarcosylglycine are typically protonated, often at the N-terminus or basic residues. wikipedia.orgmdpi.comsemanticscholar.org The fragmentation of protonated peptides in techniques like Collision-Induced Dissociation (CID) commonly yields b- and y-ions, which result from the cleavage of the peptide (amide) bond. wikipedia.orgmatrixscience.comrsc.org A protonated peptide can undergo fragmentation via charge-directed pathways, where a mobile proton facilitates cleavage at different sites along the backbone. osu.edumdpi.com
Studies on the fragmentation pathways of protonated tripeptides, including those containing sarcosine (B1681465), provide insights into the potential fragmentation of Sarcosylglycine. For instance, investigations into protonated H-Gly-Gly-Sar-OH and H-Gly-Sar-Sar-OH have explored the factors determining the branching ratios of different fragmentation pathways, such as the b₂-y₁ pathway and pathways leading to diketopiperazine formation. acs.orgresearchgate.net The fragmentation behavior can be significantly different depending on the sequence. acs.org
For protonated Glycylsarcosine (Sar-Gly-OH), common fragment ions observed in CID include the [M+H]+ precursor ion. nih.gov Upon fragmentation, characteristic ions such as y₁ (m/z 90.0) and z₁ (m/z 105.9) can be observed. nih.gov A non-specific water loss (m/z 129.0) and an α-cleavage of the C-terminus (m/z 101.0), equivalent to the loss of CO and H₂O, have also been noted. nih.gov
Proposed common peptide fragmentation ions in mass spectrometry:
| Ion Type | Cleavage Site | Charge Retention |
| a | Cα-CO bond | N-terminal |
| b | CO-NH bond (peptide) | N-terminal |
| c | NH-Cα bond | N-terminal |
| x | Cα-CO bond | C-terminal |
| y | CO-NH bond (peptide) | C-terminal |
| z | NH-Cα bond | C-terminal |
Note: This table shows common ion types; other fragment ions, including internal fragments and those resulting from neutral losses (e.g., H₂O, NH₃), can also be observed depending on the peptide and fragmentation conditions. wikipedia.orgmatrixscience.comresearchgate.net
Factors Determining Branching Ratios in Fragmentation
The relative abundance of different fragment ions, known as branching ratios, is influenced by several factors. These include the charge state of the peptide, the amount of internal energy imparted during fragmentation, the method of energy introduction, and the primary amino acid sequence. wikipedia.orgmatrixscience.com
For protonated peptides, the "mobile proton" model suggests that the proton can migrate along the peptide backbone, influencing which bonds are cleaved. osu.edumdpi.comnih.gov The presence and location of basic residues can affect proton mobility and thus fragmentation patterns. mdpi.com The energetics and kinetics of competing fragmentation pathways also play a crucial role in determining branching ratios. nih.govcore.ac.uk Different fragmentation techniques, such as low-energy CID, high-energy CID, Electron Transfer Dissociation (ETD), and Electron Capture Dissociation (ECD), can yield different sets of fragment ions and thus different branching ratios. wikipedia.orgmatrixscience.comrsc.org For example, low-energy CID typically favors b- and y-ions, while ETD and ECD tend to produce c- and z-ions. wikipedia.orgmatrixscience.com
Studies specifically on sarcosine-containing peptides highlight how the presence of N-methylation can influence fragmentation. While general peptide fragmentation rules apply, the unique structure of sarcosine may lead to specific fragmentation pathways or alter the propensity for certain cleavages compared to peptides containing only canonical amino acids. Investigations into protonated H-Gly-Gly-Sar-OH and H-Gly-Sar-Sar-OH have shown that their fragmentation behavior and the resulting branching ratios are distinct, underscoring the influence of amino acid sequence and composition on fragmentation pathways. acs.org
Mechanistic Aspects of Bio-conjugation Reactions
Bio-conjugation refers to the chemical process of covalently linking two or more molecules, at least one of which is a biomolecule like a peptide or protein. thermofisher.comlibretexts.org This technique is widely used to modify biomolecules for various applications, including labeling, immobilization, and the creation of conjugates with enhanced properties. thermofisher.comlibretexts.org Peptides, with their diverse functional groups (e.g., amino, carboxyl, sulfhydryl in cysteine, hydroxyl in serine/threonine), offer multiple sites for chemical modification and conjugation. thermofisher.combiosyn.com
While Sarcosylglycine itself is a simple dipeptide, the mechanistic principles of bio-conjugation applicable to peptides are relevant to understanding how Sarcosylglycine or sarcosine-containing peptides could be involved in such reactions. Common strategies for peptide bio-conjugation target specific functional groups. Primary amines (at the N-terminus and lysine (B10760008) side chains) and sulfhydryl groups (in cysteine) are frequently used targets due to their reactivity. thermofisher.combiosyn.com
Mechanisms for conjugation to primary amines often involve reagents containing activated esters, such as N-hydroxysuccinimide (NHS) esters, which react with amines to form stable amide bonds. thermofisher.combiosyn.com Carboxyl groups (at the C-terminus and in aspartic/glutamic acid side chains) can be activated using carbodiimide (B86325) chemistry (e.g., EDC) for coupling to amines. mdpi.com Other functional groups like carbonyls (aldehydes and ketones) can react with aminooxy or hydrazide compounds to form oxime or hydrazone linkages, particularly in bioorthogonal strategies. libretexts.orgmdpi.com
The N-methylation of the sarcosine residue in Sarcosylglycine affects the reactivity of the N-terminal amine. Unlike a primary amine, the secondary amine of sarcosine will react differently with certain conjugation reagents. This specificity can be exploited for selective labeling or conjugation strategies. For example, reactions targeting primary amines would not occur at the N-terminus of Sarcosylglycine, allowing for potential selective modification of other sites if present in a larger peptide containing Sarcosylglycine.
Common functional groups targeted in peptide bio-conjugation:
| Functional Group | Location in Peptide | Common Conjugation Chemistry Examples |
| Primary Amine | N-terminus, Lysine side chain | NHS esters, Isothiocyanates |
| Carboxyl | C-terminus, Aspartic acid, Glutamic acid | Carbodiimide coupling (e.g., EDC) with amines, Hydrazides |
| Sulfhydryl | Cysteine side chain | Maleimides, Haloacetyls, Pyridyl disulfides |
| Hydroxyl | Serine, Threonine, Tyrosine side chains | Activation and reaction with various reagents (less common for general conjugation) |
| Carbonyl | Modified residues, Periodate-oxidized glycans | Aminooxy, Hydrazides (Bioorthogonal) |
Sarcosylglycine and its derivatives can serve as building blocks for synthesizing larger peptides or as molecules to be conjugated themselves, utilizing the reactivity of their specific functional groups (secondary amine, peptide bond, carboxylic acid). The mechanistic understanding of these reactions is crucial for designing effective bio-conjugates involving sarcosine-containing sequences.
Understanding Reaction Pathways for Conjugate Formation
Research into the reaction pathways of Sarcosylglycine primarily highlights its behavior as a dipeptide. One notable reaction pathway involves the cyclization of Sarcosylglycine esters to form piperazinediones. Studies investigating the degradation kinetics of dipeptide esters, including sarcosylglycine methyl ester, have shown that this compound can undergo intramolecular cyclization in aqueous solutions, particularly at certain pH ranges. This cyclization is reported to be a self-catalyzed reaction, although other amines can also act as catalysts researchgate.net. Some concomitant ester hydrolysis may also occur during this process researchgate.net. This indicates a propensity for Sarcosylglycine derivatives to undergo intramolecular reactions leading to cyclic structures. While this is a chemical reaction pathway of a Sarcosylglycine ester, it provides insight into the reactivity of the dipeptide backbone.
Sarcosylglycine has also been utilized as a dipeptide motif in the synthesis of more complex molecules, such as being attached to inorganic compounds like copper complexes for studies on their biological activities mdpi.comencyclopedia.pubresearchgate.net. Additionally, sarcosyl-glycine benzyl (B1604629) ester trifluoracetate has been used as a reactant in the synthesis of amides of creatine (B1669601) google.com. These instances demonstrate Sarcosylglycine acting as a building block in conjugate formation, although the detailed reaction pathways here pertain to the synthesis of larger molecules incorporating Sarcosylglycine, rather than conjugate formation of Sarcosylglycine itself with other small molecules in a biological context.
Mechanistic Insights into Enzymatic Modulation
Investigations into the enzymatic modulation involving Sarcosylglycine have primarily focused on its susceptibility to hydrolysis by peptidases.
Understanding Interactions with Enzyme Active Sites
Studies comparing the metabolic fate of Sarcosylglycine with other dipeptides, such as serylglycine, in biological systems like rats have provided some understanding of its interaction, or lack thereof, with enzyme active sites. It has been observed that Sarcosylglycine is less sensitive to hydrolysis by tissue peptidase(s) in the liver and small intestine and only slightly hydrolyzed in the kidney compared to serylglycine, which was rapidly and almost completely hydrolyzed in these tissues tandfonline.com. This suggests that the presence of the methylated amino group in sarcosine within the Sarcosylglycine structure may impair both the transport into mucosal cells and the subsequent hydrolysis by intracellular peptidases researchgate.netportlandpress.com. This indicates that the structural features of Sarcosylglycine influence its recognition and interaction with the active sites of these hydrolytic enzymes, leading to reduced enzymatic cleavage.
While the precise details of the interaction at the enzyme active site level (e.g., specific amino acid residues involved in binding or lack thereof) are not extensively described in the search results, the differential hydrolysis rates observed for Sarcosylglycine compared to other dipeptides highlight that its structure is not optimally recognized or accommodated by the active sites of certain tissue peptidases responsible for dipeptide hydrolysis.
Molecular Basis of Enzyme Inhibition or Activation
Based on the available search results, there is no detailed information specifically demonstrating Sarcosylglycine acting as a direct inhibitor or activator of enzymes with associated kinetic data (such as Ki values) or elucidated molecular mechanisms of inhibition or activation. The primary enzymatic interaction discussed is its resistance to hydrolysis by certain peptidases tandfonline.comresearchgate.netportlandpress.com. This resistance to degradation can be considered a form of passive modulation of its own metabolic fate rather than active modulation of other enzyme activities.
General mechanisms of enzyme inhibition involve interactions at the active site (competitive inhibition) or at allosteric sites (non-competitive or uncompetitive inhibition), leading to conformational changes that affect enzyme activity libretexts.orgsavemyexams.com. Enzyme activation can also occur through various mechanisms, including binding to allosteric sites or post-translational modifications nih.govramot.orgnih.gov. However, these general mechanisms have not been specifically described in the context of Sarcosylglycine influencing the activity of other enzymes based on the provided search results.
While Sarcosylglycine has been used as a component in the design of more complex molecules studied for their biological effects, such as copper complexes with potential cytotoxic activity mdpi.comencyclopedia.pubresearchgate.net, the observed effects are attributed to the entire complex, and the specific role of Sarcosylglycine within these complexes in terms of enzyme inhibition or activation is not detailed as a property of Sarcosylglycine itself.
Structure Activity Relationship Sar Studies Involving Sarcosylglycine
SAR of Sarcosylglycine in Peptide Transport
The transport of peptides across biological membranes is primarily mediated by peptide transporters, such as the proton-coupled oligopeptide transporters (POTs) like PepT1 and PepT2. These transporters play a crucial role in nutrient absorption and the uptake of peptide-like drugs. nih.gov Sarcosylglycine has been used as a model substrate to understand the SAR of peptide transport. researchgate.netnih.govmdpi.com
Influence of the Sarcosylglycine Moiety on Transporter Affinity and Substrate Recognition
The presence of the N-methyl group in sarcosylglycine significantly impacts its interaction with peptide transporters compared to dipeptides composed solely of standard amino acids. Studies have shown that the methylation of the free amino group, as seen in sarcosylglycine, can impair both the transport and hydrolysis of the peptide. researchgate.net This suggests that the N-methyl modification influences how the transporter recognizes and binds the substrate.
However, the effect on affinity can vary depending on the specific transporter. For instance, glycylsarcosine (B1347041) (Gly-Sar), which has the N-methyl group on the C-terminal sarcosine (B1681465), is widely used to study PepT1-mediated transport due to its high stability against enzymatic degradation and sufficient affinity for PepT1. nih.gov While sarcosylglycine also contains a sarcosine residue, the position of the N-methyl group at the N-terminus appears to differentiate its recognition and transport characteristics compared to glycylsarcosine. researchgate.net
Research indicates that the presence of a free α-amino group in dipeptides can enhance substrate affinity for transporters like PepT2, although it may not be strictly essential. mdpi.com In sarcosylglycine, the N-methyl group modifies this α-amino group, which could contribute to altered affinity compared to dipeptides with a primary α-amino group.
Structural Modifications Affecting Transport Specificity and Efficiency
Structural modifications to dipeptides, including those involving the sarcosylglycine moiety or similar N-methylated structures, can significantly affect transporter specificity and efficiency. The position and nature of modifications, such as the presence of a γ-linkage, a D-amino acid, or methylation of the free amino group, have been shown to impair transport. researchgate.net In contrast, N-methylation of the peptide bond, as in glycylsarcosine, may impair hydrolysis but not necessarily transport. researchgate.net
The specificity and efficiency of peptide transporters are determined by a combination of factors, including the chemical structure of the substrate and the specific binding site interactions within the transporter. nih.gov Even within the same transporter family, substrate affinity and specificity can vary. nih.gov
The use of dipeptide derivatives, such as radiolabeled glycylsarcosine derivatives, has been explored for imaging peptide transporters, highlighting that specific structural features are required for high-affinity binding to PepT1 and PepT2. mdpi.com These criteria often include the presence of a free amine and carboxyl-terminal, a bulky peptide side chain, and appropriate hydrophobicity. mdpi.com While sarcosylglycine fits some of these criteria as a dipeptide, the N-methylation at the N-terminus distinguishes it from typical substrates with a free α-amino group.
Modifications aimed at improving peptide transport efficiency can also involve conjugating peptides to other molecules or incorporating them into delivery systems. mdpi.comrsc.org While not directly focused on sarcosylglycine itself, this broader area of SAR in peptide transport highlights how structural context and modifications influence cellular uptake.
Table 1: Influence of N-Methylation Position on Dipeptide Transport and Hydrolysis by Intestinal Peptidases researchgate.net
| Dipeptide | N-Methylation Position | Transport Impairment | Hydrolysis Impairment |
| Sarcosylglycine | N-terminus (Sar) | Yes | Yes |
| Glycylsarcosine | Peptide bond (Sar) | No | Yes |
| Serylglycine | None | No | No |
Note: Based on findings comparing sarcosylglycine, glycylsarcosine, and serylglycine in intestinal tissue preparations. researchgate.net
SAR in Larger Peptide Architectures
Impact of Sarcosylglycine on Peptide Conformation and Biological Activity
The inclusion of sarcosine, and by extension the sarcosylglycine moiety, within a peptide chain can introduce structural constraints and alter the peptide's backbone flexibility due to the tertiary amide bond formed by the N-methyl group. These conformational changes can significantly impact the peptide's ability to interact with its target and thus influence its biological activity. plos.orgfrontiersin.org
SAR studies on various peptides have demonstrated that specific amino acid sequences and their resulting conformations are crucial for their function. plos.orgfrontiersin.orgubc.ca For example, the ability of antimicrobial peptides to adopt amphipathic structures is key to their membrane-disrupting activity. ubc.ca Modifications that alter the peptide backbone conformation, such as the incorporation of D-amino acids or other non-natural residues, can influence the spatial arrangement of side chains and affect biological potential. mdpi.com
SAR in Peptide Macrocyclization Processes
Peptide macrocyclization, the formation of a cyclic peptide structure, is a strategy often employed to improve peptide stability, bioavailability, and target affinity by restricting conformational flexibility. princeton.edu The incorporation of specific amino acids and linkers is critical for efficient cyclization and for achieving desired biological properties in cyclic peptides. princeton.edursc.orgnih.gov
The presence of N-methylated residues, such as sarcosine, in linear peptide precursors can influence the efficiency of macrocyclization reactions. princeton.edursc.org N-methylation can affect the peptide's conformation in the linear state, potentially pre-organizing it for cyclization or, in some cases, introducing steric hindrance. Studies on peptide macrocyclization have shown that the inclusion of N-methylated residues can be particularly interesting for drug discovery due to the potential for increased membrane permeability and hydrophobicity in the resulting cyclic peptides. princeton.edu
Different macrocyclization strategies, including those involving reductive amination or bioorthogonal chemistry, are sensitive to the sequence and structural features of the linear peptide. rsc.orgnih.gov While direct examples of sarcosylglycine being specifically used to facilitate or influence macrocyclization were not prominently found, the principles established in the SAR of peptide cyclization with other N-methylated amino acids suggest that sarcosylglycine's presence would have a predictable impact on the cyclization outcome and the conformation of the resulting cyclic peptide. princeton.edursc.org
SAR in Designed Conjugates and Analogues
The conjugation of dipeptides, including those potentially containing sarcosine or sarcosylglycine, to drugs or nanoparticles is a strategy explored to enhance oral delivery and improve affinity for peptide transporters like PepT1. mdpi.com In such conjugates, the sarcosylglycine moiety would act as a carrier or a recognition element for specific transporters. The SAR in these conjugates would involve understanding how the linkage chemistry, the position of sarcosylglycine within the conjugate, and the nature of the attached molecule influence transporter recognition, cellular uptake, and subsequent release of the active compound.
Dipeptides have also been proposed as carriers for cyclization-activated prodrugs, where the dipeptide undergoes intramolecular cyclization to release the active drug. researchgate.netresearchgate.net While glycylsarcosine is mentioned in this context due to its stability and potential for diketopiperazine formation, sarcosylglycine might also be relevant depending on the specific prodrug design and the desired release mechanism. researchgate.net The SAR here would focus on how the structure of the dipeptide carrier, including the presence and position of N-methylation, affects the rate and specificity of the cyclization and drug release.
Table 2: Examples of Peptide Modifications and Their Potential Impact on SAR mdpi.comabyntek.com
| Modification Type | Examples | Potential Impact on SAR |
| Non-Natural Amino Acids | D-amino acids, N-methylated amino acids | Altered conformation, increased stability, modified hydrophobicity/charge. mdpi.com |
| Conjugation | Attachment to fluorophores, drugs, lipids | Modified targeting, altered pharmacokinetic properties, enhanced cellular uptake. mdpi.commdpi.com |
| Cyclization | Head-to-tail, side chain to side chain | Restricted conformation, increased stability, enhanced target affinity/selectivity. princeton.edu |
| Backbone Modifications | Peptidomimetics | Improved stability, altered biological pathways. abyntek.com |
Understanding the SAR of sarcosylglycine in these diverse contexts is crucial for the rational design of peptides, peptide-based drugs, and delivery systems with tailored properties.
SAR of Phosphine-Peptide Conjugates with Sarcosylglycine
Research has explored the conjugation of sarcosylglycine with phosphine (B1218219) motifs, particularly in the context of developing novel metal complexes with potential biological activities. A specific example is the synthesis and evaluation of a phosphine-peptide conjugate, Ph₂PCH₂-Sar-Gly-OH (PSG), derived from sarcosine-glycine. This conjugate has been used to form copper(I) complexes, such as [CuI(dmp)(P(Ph)₂CH₂-Sar-Gly-OH)] (where dmp is 2,9-dimethyl-1,10-phenanthroline) nih.gov.
SAR investigations into these conjugates have revealed that the attachment of the Sar-Gly peptide motif to a cytotoxic copper(I) complex via a phosphine linker can significantly enhance the selectivity of the resulting inorganic compound towards cancerous cells nih.govwikidata.org. This suggests that the peptide component plays a crucial role in directing the complex to target cells, thereby improving its therapeutic index. The phosphine moiety serves as a linker and likely influences the electronic and steric properties of the complex, affecting its interaction with biological targets and its stability.
The cytotoxicity of the copper(I)-phosphine-Sar-Gly conjugate ([CuI(dmp)(P(Ph)₂CH₂-Sar-Gly-OH)]) has been tested against various cancer cell lines and normal human pulmonary fibroblasts (MRC-5). The conjugate demonstrated significantly lower IC₅₀ values (higher potency) against cancer cell lines (mouse colon carcinoma CT26, human lung adenocarcinoma A549, and human breast adenocarcinoma MCF7) compared to the normal cell line nih.gov.
| Cell Line | IC₅₀ (µM) for [CuI(dmp)(P(Ph)₂CH₂-Sar-Gly-OH)] |
| CT26 | 3.12 ± 0.1 |
| A549 | 2.01 ± 0.2 |
| MCF7 | 0.98 ± 0.2 |
| MRC-5 | 78.56 ± 1.1 |
This data indicates a clear differential toxicity, with the conjugate being significantly more toxic to cancer cells than to normal cells. The therapeutic index for the conjugate against MCF7 cells was reported as 80 nih.gov. Intracellular accumulation studies showed that the conjugate accumulated to a much higher extent in MCF7 cancer cells (96%) compared to normal MRC5 cells (20%), further supporting the role of the Sar-Gly conjugate in selective cellular uptake nih.gov. This highlights a key SAR principle: the peptide sequence and its conjugation site can mediate targeted delivery and improve the selectivity of cytotoxic agents.
Design Principles for Modulating Specific Biological Activities
The design of peptide conjugates, including those involving sarcosylglycine, aims to leverage the properties of peptides to modulate the biological activity of conjugated molecules. For sarcosylglycine-containing phosphine conjugates, a primary design principle demonstrated is the use of the peptide as a targeting or delivery moiety to enhance the selectivity of a cytotoxic agent nih.gov. This strategy is part of a broader effort in developing peptide-drug conjugates (PDCs) for targeted therapy, particularly in cancer wikipedia.orgnewdrugapprovals.org.
General design principles for modulating biological activities through peptide conjugation, which can be applied to Sar-Gly conjugates, include:
Targeted Delivery: Peptides can be designed to bind specifically to receptors or transporters overexpressed on target cells (e.g., cancer cells or specific tissues), thereby increasing the local concentration of the conjugated therapeutic agent and reducing systemic toxicity wikipedia.orgwikidata.orgmims.com. The observed selective accumulation of the copper(I)-phosphine-Sar-Gly conjugate in cancer cells exemplifies this principle nih.gov.
Improved Pharmacokinetic Properties: Conjugation can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, peptide conjugation can improve solubility, increase half-life by reducing renal clearance or enzymatic degradation, and enhance permeability across biological barriers mims.comuni.lu.
Modulation of Activity: The peptide itself or its interaction with the conjugated molecule can influence the activity of the therapeutic agent. This might involve conformational changes, altered binding affinity to the target, or facilitating intracellular release of the active compound fishersci.ch.
Reduced Toxicity: By directing the cytotoxic agent primarily to target cells, conjugation can minimize exposure to healthy tissues, thereby reducing off-target side effects wikipedia.orgnewdrugapprovals.org.
In the specific case of the phosphine-Sar-Gly-copper conjugate, the Sar-Gly peptide appears to act as a carrier that enhances the selective uptake of the copper complex into cancer cells, leading to improved therapeutic index nih.gov. This demonstrates the potential of incorporating sarcosylglycine into conjugates as a strategy for targeted delivery and modulated biological activity.
Advanced Research Applications and Future Directions
Design of Targeted Molecular Delivery Systems
The development of systems that can deliver molecules to specific cells or tissues is a cornerstone of modern research. The peptide-like structure of Sar-Gly-OH makes it a candidate for engaging with the body's natural transport mechanisms.
The human body utilizes a family of proton-coupled peptide transporters (PEPT) to absorb di- and tripeptides from the diet. The most well-studied of these are PEPT1, found predominantly in the intestine, and PEPT2, located in the kidneys. These transporters are recognized as a promising route for the targeted delivery of molecules.
This compound and its analogues are recognized by these transport systems. The dipeptide glycyl-sarcosine (Gly-Sar) is a classic model substrate used extensively in research to study the function of PEPT1. nih.gov Its utility stems from two key properties: its high affinity for the transporter and its remarkable stability against enzymatic degradation by intracellular peptidases, a direct result of the N-methylation in the sarcosine (B1681465) residue. nih.gov This resistance to breakdown is a critical feature for any molecule designed for delivery, ensuring it reaches its target intact.
Research has demonstrated that the structural design of oligopeptides directly influences their transport mechanism. medchemexpress.com By attaching a molecular cargo to a peptide scaffold like this compound, researchers can hijack the PEPT1 transport system to facilitate the uptake of compounds that would otherwise have poor membrane permeability. This strategy is being explored for delivering research probes and other small molecules into cells for investigational purposes.
Characteristics of Key Peptide Transporters
| Transporter | Primary Location | Affinity Profile | Relevance for this compound Based Systems |
|---|---|---|---|
| PEPT1 (SLC15A1) | Small Intestine (Apical Membrane of Enterocytes) | Low-affinity, high-capacity | Primary target for oral delivery strategies, facilitating absorption of this compound conjugates from the gut into circulation. |
| PEPT2 (SLC15A2) | Kidney (Apical Membrane of Proximal Tubule Cells) | High-affinity, low-capacity | Plays a role in the reabsorption of filtered peptides. Its interaction with this compound analogues is critical for understanding the renal clearance and pharmacokinetics of delivered molecules. nih.gov |
Biomolecular Engineering and Peptide Design
The precise control of molecular structure is fundamental to creating novel biomolecules with tailored functions. Sarcosylglycine serves as a unique building block in this field due to its profound impact on peptide structure.
De novo peptide design aims to create entirely new peptide sequences that fold into predefined three-dimensional structures and perform specific functions. nih.govplos.org A major challenge in this field is controlling the conformational freedom of the peptide backbone to guide it towards the desired fold.
The incorporation of sarcosine introduces a tertiary amide bond, which has distinct conformational preferences compared to the secondary amide bonds formed by other amino acids. The N-methyl group of sarcosine sterically hinders certain rotations around the peptide bond, effectively locking the local backbone into a more rigid conformation. This property is invaluable for designing specific structural motifs, such as beta-turns and loops, which are critical for protein and peptide function. By strategically placing this compound units within a sequence, researchers can introduce conformational constraints that stabilize desired secondary structures. nih.gov
Structural Impact of Sarcosine Incorporation
| Property | Glycylglycine (B550881) (Gly-Gly) | Sarcosylglycine (Sar-Gly) |
|---|---|---|
| Peptide Bond Type | Secondary Amide | Tertiary Amide |
| Backbone Flexibility | High | Reduced/Constrained |
| Hydrogen Bond Donor (Amide) | Yes | No |
| Susceptibility to Proteolysis | High | Very Low |
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, or binding affinity. The inherent resistance of the sarcosine peptide bond to enzymatic cleavage makes the this compound motif an excellent component for creating robust peptidomimetics. nih.gov
Natural peptides used as research probes are often limited by their short half-life in biological samples due to rapid degradation by proteases. By replacing a standard peptide bond with a sarcosyl linkage, researchers can develop probes that remain stable for extended periods, allowing for more accurate and prolonged study of biological processes. This stability is crucial for developing probes for imaging, affinity chromatography, or studying receptor-ligand interactions where the probe's integrity over time is paramount.
Advancements in Spectroscopic and Computational Methodologies
The characterization of peptides, especially those with unusual residues like sarcosine, requires a sophisticated combination of analytical and computational techniques. This compound serves as a model system for developing and refining these methods.
The analysis of peptides containing sarcosine presents unique challenges and opportunities for analytical methods. Advanced techniques are required to fully elucidate their structure and behavior.
Mass Spectrometry (MS): Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive method for quantifying this compound and related peptides in complex biological matrices, such as cell lysates. nih.gov The fragmentation patterns in tandem MS can be used to confirm the peptide sequence and locate the sarcosine modification.
Infrared (IR) Spectroscopy: Gas-phase IR spectroscopy, combined with quantum chemical calculations, is a powerful tool for investigating the intrinsic conformational preferences of peptides. arxiv.org By studying the vibrational frequencies of the amide bonds in this compound, researchers can understand how the N-methylation influences the peptide's secondary structure in the absence of solvent, providing fundamental insights for peptide design. researchgate.netarxiv.org
Computational Modeling: Computational methods are indispensable for interpreting experimental data and predicting peptide behavior. nih.gov Electronic structure calculations can predict the IR spectra of different peptide conformers, which can then be compared to experimental results to identify the most stable structures. rsc.org Molecular modeling is also used in structure-activity relationship (SAR) analysis to understand how modifications, such as incorporating sarcosine, affect a peptide's binding affinity and biological activity. mdpi.comdovepress.comnih.gov
Analytical & Computational Methods for this compound Characterization
| Methodology | Information Provided | Application in this compound Research |
|---|---|---|
| UPLC-MS/MS | Precise quantification and molecular weight determination. | Measuring uptake in peptide transporter studies; verifying purity and identity of synthetic peptides. nih.gov |
| Tandem MS | Peptide sequencing and identification of modifications. | Confirming the presence and position of the sarcosine residue within a larger peptide chain. uga.edu |
| IR Spectroscopy | Information on vibrational modes, secondary structure, and hydrogen bonding. | Studying the conformational effects of N-methylation on the peptide backbone. researchgate.net |
| Computational Chemistry | Prediction of stable conformers, theoretical spectra, and binding energies. | Complementing experimental data to provide a detailed, atom-level understanding of peptide structure and interactions. rsc.org |
Developing More Accurate Theoretical Models for Peptide Behavior
The development of precise theoretical models is crucial for understanding the conformational dynamics and behavior of peptides like this compound. Computational approaches, such as ab initio methods, density functional theory (DFT), and molecular dynamics (MD) simulations, provide insights into the structure, energetics, and binding energies of dipeptides. These models are foundational for predicting how the inclusion of a sarcosine residue influences the peptide backbone's flexibility and its interactions with the surrounding environment.
Researchers utilize theoretical models to analyze the potential energy surfaces of dipeptides, which helps in identifying stable conformations and the energy barriers between them. For instance, studies on similar dipeptides, such as those containing alanine (B10760859) and glycine (B1666218), have employed methods like Hartree-Fock, Møller-Plesset perturbation theory, and DFT to optimize structures and calculate binding energies. These calculations have revealed the significant impact of electron correlation and zero-point vibrational energy corrections on the stability of the peptide bond.
A key area of development is the refinement of force fields used in molecular dynamics simulations. Standard force fields may not always accurately capture the unique conformational preferences imparted by N-methylated amino acids like sarcosine. The presence of the methyl group on the nitrogen atom of sarcosine restricts the peptide bond's rotational freedom, which can significantly alter the local and global conformation of a peptide chain. More accurate models aim to parameterize these effects to better simulate the behavior of sarcosine-containing peptides in different environments, such as in the gas phase versus in aqueous solutions.
Future advancements in theoretical models will likely involve the integration of quantum mechanics/molecular mechanics (QM/MM) methods. These hybrid approaches allow for a more accurate description of the electronic structure of the peptide bond and its immediate environment, while treating the rest of the system with computationally less expensive classical mechanics. This will enable more precise predictions of how this compound interacts with biological targets and participates in biochemical pathways.
Exploration of Novel Biochemical Roles
Research into the Modulation of Neurotransmitter Systems
Recent research has begun to explore the potential for small peptides and their derivatives to modulate neurotransmitter systems. While direct studies on this compound are limited, the well-documented activity of its constituent amino acid, sarcosine (N-methylglycine), provides a strong basis for investigating the dipeptide's neurological effects.
Sarcosine is known to be an inhibitor of the glycine transporter type 1 (GlyT1). mdpi.com By blocking GlyT1, sarcosine increases the concentration of glycine in the synaptic cleft. mdpi.com This is significant because glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission in the brain. chemimpex.com Enhanced activation of NMDA receptors has been linked to potential therapeutic benefits in conditions like schizophrenia, particularly in addressing negative symptoms. mdpi.com
Given this, research is now directed towards understanding if this compound can exert similar or perhaps more nuanced effects on the glutamatergic system. The dipeptide structure might influence its ability to cross the blood-brain barrier, its affinity for GlyT1, or its interaction with other components of the synapse. The table below summarizes the key molecular targets related to sarcosine's activity in the central nervous system.
| Molecular Target | Function | Effect of Sarcosine |
| Glycine Transporter 1 (GlyT1) | Reuptake of glycine from the synaptic cleft | Inhibition |
| NMDA Receptor | Excitatory neurotransmission, synaptic plasticity | Potentiation (via increased glycine availability) |
| Glycine Receptor (GlyR) | Inhibitory neurotransmission in the spinal cord and brainstem | Potential for indirect modulation |
Future studies will likely investigate whether this compound is metabolized to release sarcosine in vivo or if the dipeptide itself has unique modulatory properties. This could open new avenues for the development of therapeutics targeting glutamatergic and glycinergic pathways. evitachem.com
New Directions in Biomolecular Interactions and Recognition
The unique structural properties of sarcosine suggest that its incorporation into peptides like this compound could lead to novel applications in biomolecular interactions and recognition. The N-methylation of the peptide bond in sarcosine introduces significant conformational constraints and reduces the number of hydrogen bond donors, which can fundamentally alter how a peptide interacts with proteins and other biomolecules.
One emerging area of research is the use of polysarcosine (a polymer of sarcosine) to create "stealth" materials for drug delivery. These polymers have been shown to reduce non-specific interactions with proteins, which can improve the biocompatibility and circulation time of nanoparticles. nih.gov This suggests that the this compound motif could be explored as a component of larger structures designed to minimize unwanted biological interactions.
Molecular recognition is a highly specific process that relies on precise structural and chemical complementarity between interacting molecules. The conformational rigidity imparted by sarcosine can be advantageous in designing peptides with well-defined three-dimensional structures. This is critical for achieving high-affinity and selective binding to biological targets. For example, in the design of enzyme inhibitors or receptor agonists/antagonists, a pre-organized conformation that mimics the bound state can significantly enhance potency.
The table below outlines potential areas of research for this compound in biomolecular interactions.
| Area of Research | Potential Application of this compound | Underlying Principle |
| Drug Delivery Systems | Component of biocompatible coatings for nanoparticles. | Reduced non-specific protein binding due to the properties of the sarcosine residue. nih.gov |
| Peptide-Based Therapeutics | Building block for conformationally constrained peptides targeting specific proteins. | The N-methyl group of sarcosine restricts backbone flexibility, aiding in the design of specific binders. |
| Biomaterial Development | Incorporation into hydrogels or other materials to modulate their interaction with cells and tissues. | The hydrophilic and flexible nature of glycine combined with the unique properties of sarcosine can be tuned for specific applications. |
Future research will likely focus on synthesizing and characterizing more complex peptides and polymers containing the this compound unit to explore these and other novel biochemical roles.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Sar-Gly-OH, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Key parameters include coupling agents (e.g., HBTU or DCC), solvent systems (DMF or DCM), and protecting groups (Fmoc/t-Bu). Optimize yield by adjusting temperature (0–25°C) and reaction time (2–24 hrs). Monitor purity via HPLC (C18 column, gradient elution) or NMR (e.g., δ 1.5–2.5 ppm for Sar methyl groups) . For reproducibility, document molar ratios, solvent purity, and intermediate characterization (ESI-MS, FTIR) .
Q. How can researchers characterize this compound’s structural and physicochemical properties?
- Answer : Use a multi-technique approach:
- NMR : Assign protons (¹H, ¹³C) to confirm backbone connectivity and stereochemistry.
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation.
- CD Spectroscopy : Assess secondary structure in aqueous buffers.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (e.g., decomposition above 200°C).
Tabulate data with thresholds (e.g., ≥95% HPLC purity for biological assays) .
Q. What are the best practices for validating this compound’s stability under varying pH and temperature conditions?
- Answer : Design accelerated stability studies (ICH Q1A guidelines):
- Conditions : pH 2–9 (buffered solutions), 25–60°C, over 1–4 weeks.
- Analytical Tools : UPLC for degradation product quantification; kinetic modeling (Arrhenius equation) to predict shelf life.
- Data Interpretation : Report % degradation ± SEM and identify major degradation pathways (e.g., hydrolysis at Gly α-carbon) .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data on this compound’s biological activity?
- Answer : Apply systematic review principles:
- Data Extraction : Tabulate IC₅₀ values, assay types (e.g., enzyme inhibition vs. cell-based), and buffer conditions from primary studies.
- Meta-Analysis : Use random-effects models to account for inter-study variability.
- Hypothesis Testing : Replicate conflicting experiments with standardized protocols (e.g., fixed substrate concentrations, blinded analysis) .
Q. What experimental designs are optimal for studying this compound’s interactions with biomolecular targets (e.g., enzymes or receptors)?
- Answer : Combine biophysical and computational approaches:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₑ) in real-time.
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., AMBER force field).
- Negative Controls : Include scrambled peptides or inactive analogs.
Validate findings with orthogonal methods (e.g., ITC for thermodynamic profiling) .
Q. How can this compound’s role in multi-omics studies (proteomics, metabolomics) be rigorously evaluated?
- Answer : Implement integrative workflows:
- Sample Preparation : Use SILAC (proteomics) or isotope-labeled internal standards (metabolomics).
- Data Integration : Apply pathway enrichment tools (KEGG, Reactome) to link peptide effects to cellular processes.
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) via public repositories like PRIDE or MetaboLights .
Methodological Frameworks
Q. What criteria should guide the formulation of this compound-related hypotheses?
- Answer : Apply the FINER framework :
- Feasible : Ensure access to synthetic facilities and analytical instrumentation.
- Novel : Address gaps (e.g., unexplored post-translational modifications).
- Relevant : Align with broader goals (e.g., peptide-based drug discovery).
Refine questions using PICO (Population, Intervention, Comparison, Outcome) for clinical studies .
Q. How should researchers structure a manuscript reporting this compound findings?
- Answer : Follow IMRaD (Introduction, Methods, Results, and Discussion):
- Introduction : Highlight this compound’s uniqueness (e.g., sarcosine’s conformational flexibility).
- Methods : Detail synthesis protocols, purity thresholds, and statistical tests (ANOVA, t-test).
- Results : Include raw data tables (e.g., kinetic parameters) and supplemental spectra.
- Discussion : Contrast results with prior studies; propose mechanisms for discrepancies .
Data Analysis and Reporting
Table 1 : Comparison of Analytical Techniques for this compound Characterization
| Technique | Parameter Measured | Sensitivity | Limitations |
|---|---|---|---|
| HPLC | Purity | 0.1% | Co-elution risks |
| NMR | Structural confirmation | 1 mM | Requires deuteration |
| ESI-MS | Molecular weight | 0.01 Da | Matrix interference |
| CD | Secondary structure | 0.1 mdeg | Buffer compatibility |
| Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
